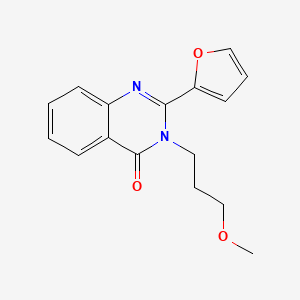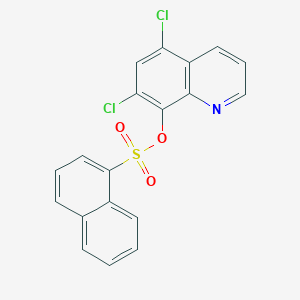![molecular formula C22H14Cl2F4N4O3 B11518426 3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518426.png)
3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes multiple halogen atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methanol or other methylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide
- N-(3-chloro-4-fluorophenyl)-N’-(4-chlorophenyl)urea
- 3’-chloro-4’-fluorophthalanilic acid
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group and the specific arrangement of substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H14Cl2F4N4O3 |
|---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H14Cl2F4N4O3/c1-34-15-6-3-10(7-16(15)35-2)14-9-17(22(26,27)28)32-20(30-14)18(24)19(31-32)21(33)29-11-4-5-13(25)12(23)8-11/h3-9H,1-2H3,(H,29,33) |
InChI Key |
QSJWJGMUUXZBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11518350.png)
![N-[2-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-fluorobenzamide](/img/structure/B11518356.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11518358.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11518361.png)
![Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11518367.png)

![6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11518384.png)

![2-methoxy-4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11518400.png)
![Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1,6-dimethyl-3,4-bis(1-piperidylmethyl)-](/img/structure/B11518414.png)
![N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11518415.png)
![methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate](/img/structure/B11518422.png)

